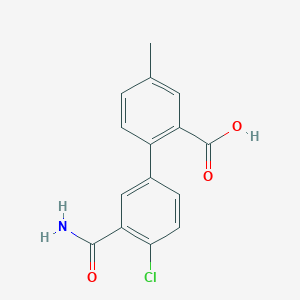
4-(3-Carbamoyl-4-chlorophenyl)-3-methoxybenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Carbamoyl-4-chlorophenyl)-3-methoxybenzoic acid, 95% (4-CPCMBA 95%) is an organic compound belonging to the class of carboxylic acids. It is a colorless, crystalline solid with a melting point of 154 °C and a boiling point of 344 °C. 4-CPCMBA 95% has a range of applications in scientific research, including the synthesis of other compounds, the study of its biochemical and physiological effects, and the investigation of its mechanism of action.
Scientific Research Applications
4-CPCMBA 95% has a wide range of applications in scientific research. It has been used in the synthesis of other compounds, such as 4-chloro-3-methoxybenzoylhydroxylamine and 4-chloro-3-methoxybenzoylcyanohydrin. It has also been used in the study of its biochemical and physiological effects, and the investigation of its mechanism of action.
Mechanism of Action
The mechanism of action of 4-CPCMBA 95% is not yet fully understood. However, it is believed that the compound inhibits the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. Furthermore, it is believed that 4-CPCMBA 95% may act as an antioxidant, scavenging free radicals and preventing them from causing damage to cells.
Biochemical and Physiological Effects
4-CPCMBA 95% has been shown to have a range of biochemical and physiological effects. In animal studies, it has been found to reduce inflammation and pain, as well as to have anti-tumor and anti-diabetic effects. Additionally, it has been found to have anti-oxidant and anti-apoptotic effects, as well as to reduce the levels of cholesterol and triglycerides in the blood.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-CPCMBA 95% in laboratory experiments is that it is relatively easy to synthesize. Additionally, it is relatively stable, making it suitable for long-term storage. However, there are some limitations associated with the use of 4-CPCMBA 95%. For example, it is not soluble in water, making it difficult to dissolve in aqueous solutions. Furthermore, it is difficult to purify, as it has a tendency to form impurities.
Future Directions
There are a number of potential future directions for research into 4-CPCMBA 95%. These include further investigation into its mechanism of action, and the development of new synthetic methods for its synthesis. Additionally, further research into its biochemical and physiological effects is needed, as well as the development of new applications for the compound. Finally, further research is needed into the potential toxicity of 4-CPCMBA 95% and its effects on the environment.
Synthesis Methods
4-CPCMBA 95% can be synthesized using a multi-step process. The first step involves the preparation of 4-chloro-3-methoxybenzaldehyde, which is obtained by the reaction of 4-chlorophenol with methanol in the presence of a strong acid catalyst. This is followed by the reaction of 4-chloro-3-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of anhydrous sodium acetate, which yields 4-chloro-3-methoxybenzoylhydroxamic acid. Finally, the product is obtained by the reaction of 4-chloro-3-methoxybenzoylhydroxamic acid with sodium cyanide in the presence of acetic acid.
properties
IUPAC Name |
4-(3-carbamoyl-4-chlorophenyl)-3-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4/c1-21-13-7-9(15(19)20)2-4-10(13)8-3-5-12(16)11(6-8)14(17)18/h2-7H,1H3,(H2,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVBZBPWLXISDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(C=C2)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691593 |
Source


|
| Record name | 3'-Carbamoyl-4'-chloro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Carbamoyl-4-chlorophenyl)-3-methoxybenzoic acid | |
CAS RN |
1261934-98-8 |
Source


|
| Record name | 3'-Carbamoyl-4'-chloro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














